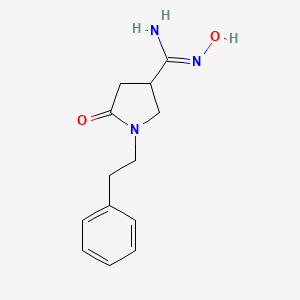
N'-hydroxy-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboximidamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-hydroxy-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboximidamide involves the inhibition of various enzymes and proteins involved in disease pathways. The compound inhibits the activity of HDACs, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. It also inhibits the activity of COX-2, which leads to the reduction of prostaglandin synthesis and the suppression of the inflammatory response. Additionally, N-hydroxy-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboximidamide inhibits the activity of AChE, which leads to the accumulation of acetylcholine in the brain and the potential neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-hydroxy-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboximidamide have been extensively studied. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to reduce inflammation in various animal models, leading to the potential treatment of inflammatory diseases. Additionally, N-hydroxy-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboximidamide has been shown to improve cognitive function in animal models of neurodegenerative diseases, leading to the potential treatment of these disorders.
Advantages and Limitations for Lab Experiments
The advantages of using N-hydroxy-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboximidamide in lab experiments include its high potency and selectivity for its target enzymes and proteins. The compound has also been extensively studied, with a large body of literature supporting its potential therapeutic applications. However, the limitations of using N-hydroxy-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboximidamide in lab experiments include its potential toxicity and off-target effects. Further studies are needed to fully understand the safety and efficacy of this compound.
Future Directions
There are several future directions for the study of N-hydroxy-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboximidamide. One direction is the development of more potent and selective inhibitors of HDACs, COX-2, and AChE. Another direction is the investigation of the potential synergistic effects of N-hydroxy-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboximidamide with other drugs or therapies. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of N-hydroxy-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboximidamide involves the reaction of 2-phenylethylamine with diethyl oxalate to form 1-(2-phenylethyl)pyrrolidine-2,5-dione. This intermediate is then reacted with hydroxylamine hydrochloride to form N-hydroxy-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboximidamide. The synthesis of this compound has been optimized to achieve high yields and purity.
Scientific Research Applications
N-hydroxy-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboximidamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes and proteins involved in disease pathways. The compound has been studied for its anti-cancer properties, as it inhibits the activity of histone deacetylases (HDACs), which play a critical role in cancer progression. It has also been studied for its anti-inflammatory properties, as it inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. In addition, N-hydroxy-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboximidamide has been studied for its potential neuroprotective effects, as it inhibits the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain.
properties
IUPAC Name |
N'-hydroxy-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c14-13(15-18)11-8-12(17)16(9-11)7-6-10-4-2-1-3-5-10/h1-5,11,18H,6-9H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQCPLCGYKSQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

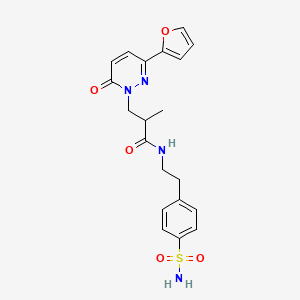

![Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B2949266.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(phenylthio)propanamide](/img/structure/B2949269.png)
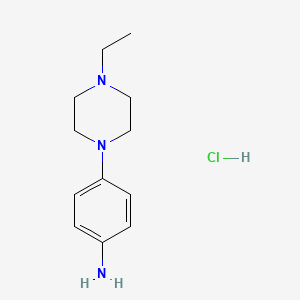
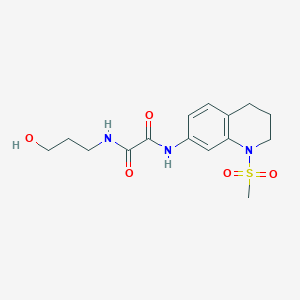
![N-(3,5-dimethylphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2949273.png)
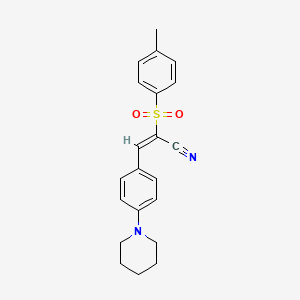
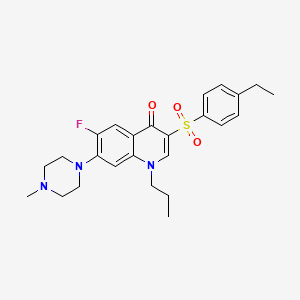
![[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]thiourea](/img/structure/B2949278.png)
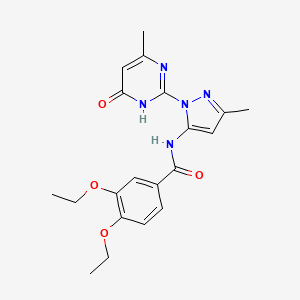
![3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2949281.png)
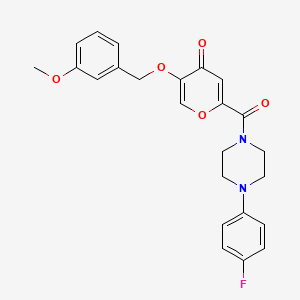
![3-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2949286.png)